molecular formula C9H10BNO2 B13905585 4-Cyano-2,5-dimethylphenylboronic acid

4-Cyano-2,5-dimethylphenylboronic acid

Cat. No.: B13905585
M. Wt: 174.99 g/mol
InChI Key: NDTLSKWEURHZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-2,5-dimethylphenylboronic acid is an organoboron compound that has gained significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyano and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2,5-dimethylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where this compound is prepared from 4-Cyano-2,5-dimethylphenyl bromide using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2,5-dimethylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-2,5-dimethylphenylboronic acid is unique due to the presence of both cyano and methyl groups, which enhance its reactivity and selectivity in various chemical reactions. These substituents also make it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C9H10BNO2

Molecular Weight

174.99 g/mol

IUPAC Name

(4-cyano-2,5-dimethylphenyl)boronic acid

InChI

InChI=1S/C9H10BNO2/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4,12-13H,1-2H3

InChI Key

NDTLSKWEURHZNJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)C#N)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.